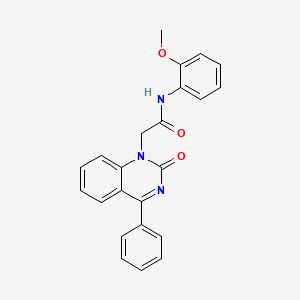

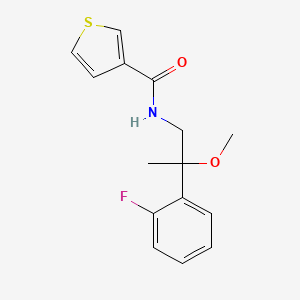

N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities . They are synthesized by cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis

The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT). They exhibited a close HOMO–LUMO energy gap (ΔE H-L), where the amino derivatives have the highest while the methyl derivatives were the lowest .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide .Wissenschaftliche Forschungsanwendungen

- FPTC can serve as a fluorescent probe due to its unique structural features. Researchers have explored its potential for bioimaging, cellular tracking, and studying biological processes. By attaching FPTC to specific biomolecules, scientists can visualize cellular structures, protein interactions, and intracellular dynamics .

- The fluorine substitution in FPTC enhances its lipophilicity, making it suitable for studying neuronal receptors and transporters. Researchers have investigated FPTC derivatives as ligands for serotonin receptors, dopamine transporters, and other central nervous system targets. These studies contribute to our understanding of neurotransmission and drug development .

- FPTC derivatives have shown promise as potential anticancer agents. Their ability to selectively target cancer cells and induce apoptosis makes them attractive candidates for further investigation. Researchers explore their mechanisms of action, efficacy, and safety profiles in preclinical models .

- Thiophene-based compounds, including FPTC, exhibit excellent charge transport properties. Scientists have incorporated FPTC into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications benefit from FPTC’s electron-rich core and efficient charge mobility .

- FPTC can be polymerized to create conjugated polymers with semiconducting properties. These polymers find use in organic photovoltaics (solar cells), sensors, and flexible electronics. Researchers explore FPTC-based materials for their stability, processability, and optoelectronic performance .

- PDT is a cancer treatment that involves light activation of photosensitizers. FPTC derivatives, when exposed to specific wavelengths, generate reactive oxygen species (ROS) that damage cancer cells. Researchers investigate their phototoxicity, selectivity, and potential for clinical applications .

Fluorescent Probes and Imaging Agents

Neuroscience and Neuropharmacology

Anticancer Agents

Organic Electronics and Optoelectronics

Materials Science and Polymer Chemistry

Photodynamic Therapy (PDT)

Eigenschaften

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-15(19-2,12-5-3-4-6-13(12)16)10-17-14(18)11-7-8-20-9-11/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUOGOMPGCZUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2700327.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)

![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)

![N-1,3-benzodioxol-5-yl-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2700334.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2700339.png)